molecular formula C21H34K2O4 B12799388 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt CAS No. 66375-37-9

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Cat. No.: B12799388
CAS No.: 66375-37-9
M. Wt: 428.7 g/mol
InChI Key: WEHLQEBKDGJWEI-UHFFFAOYSA-L
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Description

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid with a molecular formula of C21H34K2O4 and a molecular weight of 428.689 g/mol . This compound is known for its applications in various industrial and scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt typically involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxyl and hexyl groups . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure dipotassium salt .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexyl group may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity compared to its monopotassium or diethanolamine counterparts. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

CAS No.

66375-37-9

Molecular Formula

C21H34K2O4

Molecular Weight

428.7 g/mol

IUPAC Name

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

WEHLQEBKDGJWEI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]

Origin of Product

United States

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